molecular formula C20H13ClF4N4O4 B1142183 N-Desmethyl regorafenib N-oxide CAS No. 835621-12-0

N-Desmethyl regorafenib N-oxide

Cat. No.: B1142183
CAS No.: 835621-12-0
M. Wt: 484.8 g/mol
InChI Key: JPEWXTSDCNCZOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Desmethyl Regorafenib N-oxide is an active metabolite of the multi-kinase inhibitor regorafenib . It targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-b, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These targets play a crucial role in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .

Mode of Action

This compound inhibits key enzymes such as VEGFR2, Tie2, c-Kit, and B-RAF . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate. The compound’s interaction with its targets results in the inhibition of tumor growth .

Biochemical Pathways

The compound affects various biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment . By inhibiting key enzymes in these pathways, this compound disrupts the processes that contribute to tumor growth and survival .

Pharmacokinetics

This compound is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4 . The main circulating metabolites of regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as regorafenib . These metabolites are highly protein-bound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor growth . This is achieved through the disruption of key biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of regorafenib and, consequently, the formation of this compound . Additionally, genetic polymorphisms in enzymes involved in drug metabolism, such as ABCG2, SLCO1B1, and UGT1A9, could also influence the pharmacokinetics and pharmacodynamics of the compound .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Regorafenib N-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main circulating metabolites of regorafenib measured at steady-state in human plasma are this compound and M-5 (N-oxide and N-desmethyl), both of them having similar in vitro pharmacological activity and steady-state concentrations as regorafenib .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethyl regorafenib N-oxide is synthesized from regorafenib through the action of the cytochrome P450 isoform CYP3A4 . The specific reaction conditions involve the use of this enzyme to facilitate the oxidation and demethylation processes required to produce the compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts like cytochrome P450 enzymes to achieve the desired transformations. The process is optimized to ensure high yield and purity of the compound, which is crucial for its application in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl regorafenib N-oxide undergoes various chemical reactions, including:

    Oxidation: Facilitated by cytochrome P450 enzymes.

    Reduction: Can be reduced back to its parent compound under specific conditions.

    Substitution: Involves the replacement of functional groups under certain conditions.

Common Reagents and Conditions

    Oxidation: Cytochrome P450 enzymes are commonly used.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include the parent compound regorafenib and other metabolites that may have similar or distinct pharmacological activities .

Scientific Research Applications

N-Desmethyl regorafenib N-oxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition profile and its formation through the action of cytochrome P450 enzymes. Its ability to inhibit multiple kinases makes it a valuable compound in cancer research and treatment .

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWXTSDCNCZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835621-12-0
Record name 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835621-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-DESMETHYL REGORAFENIB N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JAO521NBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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